4-(Chloromethyl)-3,5-difluorobenzonitrile
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Overview
Description
4-(Chloromethyl)-3,5-difluorobenzonitrile is an organic compound characterized by the presence of a chloromethyl group and two fluorine atoms attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,5-difluorobenzonitrile typically involves the halomethylation of a difluorobenzonitrile precursor. One common method includes the reaction of 3,5-difluorobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced onto the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitrile derivatives.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidative conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in ether.
Major Products:
- Substituted benzonitriles
- Benzoic acid derivatives
- Primary amines
Scientific Research Applications
4-(Chloromethyl)-3,5-difluorobenzonitrile finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with fluorinated aromatic rings.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3,5-difluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the chloromethyl group, making it more susceptible to nucleophilic attack. This reactivity is leveraged in various synthetic transformations to introduce functional groups onto the aromatic ring.
Comparison with Similar Compounds
- 4-(Bromomethyl)-3,5-difluorobenzonitrile
- 4-(Iodomethyl)-3,5-difluorobenzonitrile
- 4-(Chloromethyl)-2,6-difluorobenzonitrile
Comparison: 4-(Chloromethyl)-3,5-difluorobenzonitrile is unique due to the specific positioning of the chloromethyl and fluorine groups, which influence its reactivity and physical properties. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more commonly used due to its balance of reactivity and stability. The difluoro substitution pattern also imparts distinct electronic effects, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
4-(chloromethyl)-3,5-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFOCDNQUGLDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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